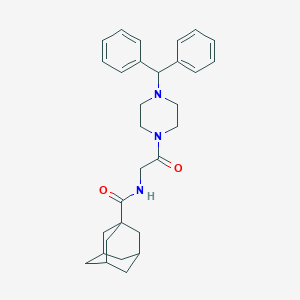
LASV inhibitor 3.3
Overview
Description
LASV inhibitor 3.3 is a small molecule inhibitor specifically designed to target the Lassa fever virus (LASV). This compound works by inhibiting the interaction between the virus and lysosome-associated membrane protein 1 (LAMP1), a host factor that binds to the LASV glycoprotein during infection . The compound has shown promise in blocking the virus’s ability to enter host cells, making it a potential candidate for therapeutic intervention against Lassa fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LASV inhibitor 3.3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that advanced computational drug design methods such as molecular docking, pharmacokinetics, drug-likeness, and molecular dynamics simulation have been employed to develop this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities that adhere to stringent quality control and regulatory standards. The production process likely involves large-scale synthesis followed by purification and quality assurance testing to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
LASV inhibitor 3.3 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, which can alter its chemical structure and potentially affect its efficacy.
Reduction: Reduction reactions can also occur, leading to changes in the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the properties of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield modified compounds with different functional groups .
Scientific Research Applications
LASV inhibitor 3.3 has several scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical interactions between LASV and host cells.
Mechanism of Action
LASV inhibitor 3.3 exerts its effects by targeting lysosome-associated membrane protein 1 (LAMP1), a host factor that binds to the LASV glycoprotein during infection. The compound competes with cholesterol for binding to LAMP1, thereby blocking the virus’s ability to enter host cells . This mechanism of action highlights the critical role of cholesterol in LASV entry and provides a potential target for therapeutic intervention .
Comparison with Similar Compounds
Similar Compounds
Favipiravir: A purine analogue that inhibits viral transcription and replication.
ST-193: A benzimidazole derivative that inhibits viral entry.
PF-429242: A site 1 protease inhibitor that blocks infectious LASV formation.
Uniqueness of LASV Inhibitor 3.3
This compound is unique in its specific targeting of LAMP1 and its ability to displace cholesterol, which is essential for LASV entry into host cells . This distinct mechanism sets it apart from other compounds that target different stages of the viral life cycle.
Properties
Molecular Formula |
C30H37N3O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C30H37N3O2/c34-27(21-31-29(35)30-18-22-15-23(19-30)17-24(16-22)20-30)32-11-13-33(14-12-32)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-10,22-24,28H,11-21H2,(H,31,35) |
InChI Key |
CUSOKWBOIRFXDP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LASV-IN-3.3; LASV IN-3.3; LASV-IN 3.3; LASV IN 3.3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


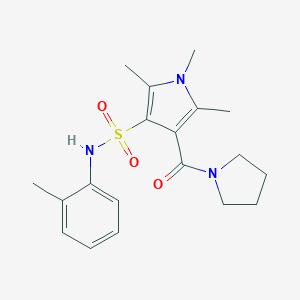
![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)
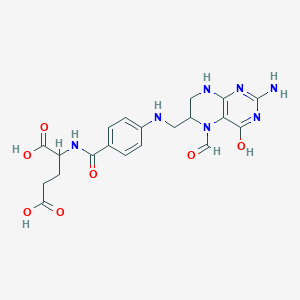
![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)
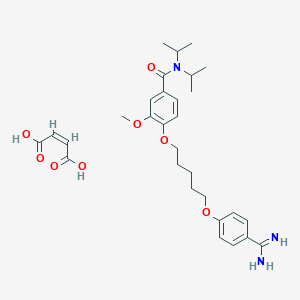
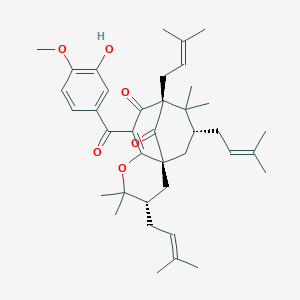
![5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide](/img/structure/B533946.png)
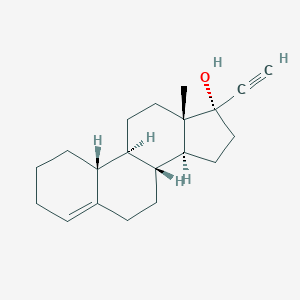
![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)
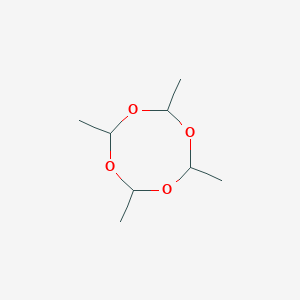
![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)
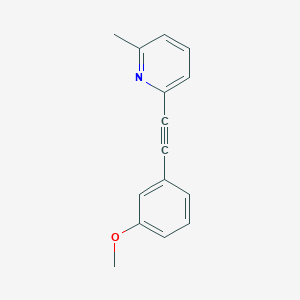
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
